2,3,3-Trifluoropentanoic acid
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Overview
Description
2,3,3-Trifluoropentanoic acid is an organic compound with the molecular formula C5H7F3O2 It is a fluorinated carboxylic acid, characterized by the presence of three fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of pentanoic acid derivatives. For example, the reaction of 3,3,3-trifluoropropene with a suitable nucleophile, followed by oxidation, can yield this compound . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction of the carboxylic acid group can yield fluorinated alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylates.
Reduction: Fluorinated alcohols and aldehydes.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3-Trifluoropentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,3-Trifluoropentanoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity . The compound can also participate in metabolic pathways, leading to the formation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trifluoropentanoic acid
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,3,3-Trifluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms in the 2,3,3-positions enhances its stability and reactivity compared to other fluorinated carboxylic acids . This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C5H7F3O2 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2,3,3-trifluoropentanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
SCHYBEBGIKZSHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)F)(F)F |
Origin of Product |
United States |
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